Acetyl-Hirudin (53-65) (sulfated)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

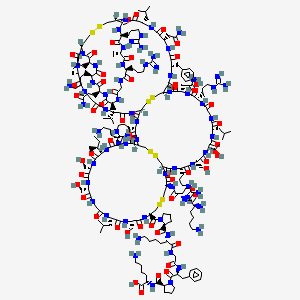

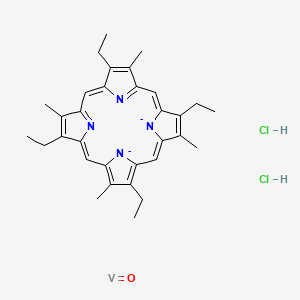

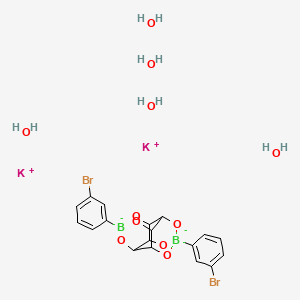

Acetyl-Hirudin (53-65) (sulfated), also known as Hirugen, is the C-terminal fragment of hirudin (residues 53-65). It binds to and protects thrombin against cleavage by trypsin, and to a lesser degree, prevents the cleavage of thrombin by pancreatic elastase .

Molecular Structure Analysis

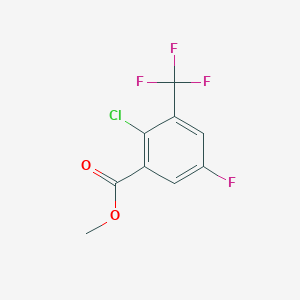

The molecular weight of Acetyl-Hirudin (53-65) (sulfated) is 1705.73, and its chemical formula is C₇₂H₁₀₀N₁₄O₃₂S . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

The compound has a molecular weight of 1705.73 and a chemical formula of C₇₂H₁₀₀N₁₄O₃₂S . It is recommended to be stored at temperatures below -15°C .Wissenschaftliche Forschungsanwendungen

Thrombin Inhibition

Acetyl-Hirudin (53-65) (sulfated) is a potent inhibitor of thrombin. It binds to thrombin and protects it against cleavage by trypsin, and to a lesser extent, prevents cleavage by pancreatic elastase . This specific inhibition is crucial in research areas focusing on blood coagulation disorders, providing a pathway to study novel anticoagulant therapies.

Antithrombotic Activity

Derivatives of hirudin, like Acetyl-Hirudin (53-65) (sulfated), have been shown to possess strong antithrombotic activity with a lower risk of bleeding compared to other compounds . This makes it an excellent candidate for developing safer antithrombotic drugs.

Wound Repair and Fibrosis

Research has indicated that hirudin derivatives can have a significant impact on wound repair and anti-fibrosis effects . Acetyl-Hirudin (53-65) (sulfated) could be used to explore new treatments that accelerate healing and reduce scar tissue formation.

Diabetic Complications

The compound’s effects on diabetic complications are another area of interest. It may offer insights into managing and treating long-term effects of diabetes, such as nephropathy and retinopathy .

Oncology Research

Acetyl-Hirudin (53-65) (sulfated) has potential applications in cancer research due to its anti-tumor effects. It could be used to study the mechanisms of tumor growth and metastasis, as well as to develop targeted therapies .

Neuroprotection

In models of cerebral hemorrhage, local application of hirudin derivatives has been shown to reduce tissue edema and inhibit apoptosis of nerve cells . This suggests that Acetyl-Hirudin (53-65) (sulfated) could be valuable in researching treatments for stroke and other neurodegenerative conditions.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H100N14O32S/c1-6-36(4)60(85-65(106)44(22-27-57(96)97)78-62(103)41(19-24-54(90)91)79-67(108)47(30-38-11-8-7-9-12-38)84-69(110)50(33-59(100)101)76-53(89)34-74-61(102)49(32-58(98)99)75-37(5)87)71(112)86-28-10-13-51(86)70(111)80-43(21-26-56(94)95)63(104)77-42(20-25-55(92)93)64(105)83-48(31-39-14-16-40(17-15-39)118-119(115,116)117)68(109)82-46(29-35(2)3)66(107)81-45(72(113)114)18-23-52(73)88/h7-9,11-12,14-17,35-36,41-51,60H,6,10,13,18-34H2,1-5H3,(H2,73,88)(H,74,102)(H,75,87)(H,76,89)(H,77,104)(H,78,103)(H,79,108)(H,80,111)(H,81,107)(H,82,109)(H,83,105)(H,84,110)(H,85,106)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,113,114)(H,115,116,117)/t36-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,60+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPIXTAAZOCKCV-REWSTJKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H100N14O32S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1705.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyl-Hirudin (53-65) (sulfated) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dihydro-4-oxo-1H-pyrido[2,3-c]pyrazine-3-carboxylic acid](/img/structure/B1495721.png)

![8-Iodoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1495757.png)